molecular formula C16H18N8O B2597757 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide CAS No. 1448036-61-0

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2597757
CAS No.: 1448036-61-0
M. Wt: 338.375
InChI Key: XHWTZPRZCHWCJW-UHFFFAOYSA-N
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Description

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound interacts with proteins involved in DNA replication and repair, potentially influencing cellular proliferation and response to DNA damage .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to modulate cell signaling pathways, particularly those involved in cell growth and apoptosis. By inhibiting specific kinases, the compound can alter gene expression and cellular metabolism, leading to changes in cell cycle progression and survival. For instance, in cancer cells, this compound may induce cell cycle arrest and promote apoptosis, thereby reducing cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with target biomolecules. It binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling cascades that are essential for cell growth and division. Additionally, the compound can interact with DNA and RNA, potentially affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as toxicity and organ damage have been observed. These effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing harmful side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body. The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle, thereby affecting overall energy production and utilization within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can influence its efficacy and toxicity, depending on the concentration and duration of exposure .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the nucleus, where it can interact with DNA and RNA, as well as in the cytoplasm, where it can affect various signaling pathways. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its specificity and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the azetidine and pyridine moieties. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through cycloaddition reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the triazolopyrimidine core or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or antimicrobial agent, given its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of the triazolopyrimidine core with the azetidine and pyridine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O/c1-23-14-13(21-22-23)15(20-10-19-14)24-8-12(9-24)16(25)18-7-4-11-2-5-17-6-3-11/h2-3,5-6,10,12H,4,7-9H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWTZPRZCHWCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCC4=CC=NC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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